3-Methoxy-2-methyl-4H-chromen-4-one, also known as 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, is a compound belonging to the chromone family, characterized by its unique structure and diverse biological activities. This compound has attracted significant interest due to its potential applications in pharmaceuticals, particularly in the fields of anti-inflammatory, antioxidant, and anticancer research.
The compound can be sourced from various natural products and synthesized through chemical methods. It has been identified in several plant species and is often derived from flavonoid precursors.
3-Methoxy-2-methyl-4H-chromen-4-one is classified as a chromone, a type of benzopyran derivative. Chromones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities.
The synthesis of 3-Methoxy-2-methyl-4H-chromen-4-one typically involves several chemical reactions, including condensation and cyclization processes. One prevalent method is the Pechmann condensation, where phenolic compounds react with methoxy-substituted benzaldehydes under acidic conditions.
The molecular structure of 3-Methoxy-2-methyl-4H-chromen-4-one features a chromone backbone with a methoxy group at the 3-position and a methyl group at the 2-position. The compound's molecular formula is with a molecular weight of approximately 282.29 g/mol.
3-Methoxy-2-methyl-4H-chromen-4-one can participate in various chemical reactions:
The types of reactions that this compound undergoes include:
The mechanism of action for 3-Methoxy-2-methyl-4H-chromen-4-one involves its interaction with biological targets:
Relevant data include spectroscopic characteristics obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses confirming its structure .
3-Methoxy-2-methyl-4H-chromen-4-one has several scientific uses:
This compound exemplifies the versatility of chromones in medicinal chemistry and their potential applications across various fields of biological research and drug development.
3-Methoxy-2-methyl-4H-chromen-4-one belongs to the chromen-4-one (chromone) family, characterized by a benzopyran core with a ketone group at the 4-position. This compound features specific structural modifications:
Structurally, it occupies an intermediate position between fully aromatic chromones (e.g., flavones) and saturated chromanones. The 3-methoxy group prevents tautomerization and conjugation seen in hydroxylated analogs, creating a distinct electronic environment that facilitates interactions with hydrophobic enzyme pockets. This is evident in its molecular formula (C₁₁H₁₀O₃) and weight (190.19 g/mol), with key spectral signatures including carbonyl stretches at ~1640 cm⁻¹ (IR) and characteristic ¹³C-NMR shifts at ~178 ppm for C-4 [9].
Table 1: Structural Classification of Chromen-4-one Derivatives
Compound Type | C-2 Substituent | C-3 Substituent | Core Saturation | Bioactivity Relevance |
---|---|---|---|---|
Chromones (e.g., Eugenin) | H or OH | H or OH | Unsaturated (C2=C3) | Variable, often antioxidant |
3-Methoxy-2-methyl-4H-chromen-4-one | Methyl | Methoxy | Unsaturated | Enhanced metabolic stability |
Chromanones (e.g., Pestaloficiol J) | Variable | Variable | Saturated (C2-C3 single bond) | Reduced planarity, altered target engagement |
Methoxylated flavonoids emerged as critical scaffolds due to the limitations of polyhydroxylated natural flavonoids. Early pharmacological studies revealed that:
The synthetic exploration of methoxyflavonoids accelerated in the 2010s, with 3-methoxyflavone identified as a key pharmacophore. Studies confirmed that 3-methoxy groups improve ligand-receptor binding affinity for targets like estrogen receptor-alpha (ER-α) and epidermal growth factor receptor (EGFR), critical in breast cancer pathogenesis [2]. This historical shift from hydroxylated to methoxylated analogs established the rationale for targeted investigation of 3-Methoxy-2-methyl-4H-chromen-4-one.
The 3-methoxy-2-methyl substitution pattern confers distinct advantages for molecular targeting in oncology:
Table 2: Anticancer Activity of 3-Methoxyflavone Derivatives
Derivative | B-ring Substituent | Cell Line | IC₅₀ (µg/mL) | Primary Mechanism |
---|---|---|---|---|
Ciii | N-methylpiperazine | MCF-7 (ER+) | 13.08 ± 1.80 | ER-α antagonism, CDK4 inhibition |
Cii | Piperidine | MDA-MB-231 (TNBC) | 5.54 ± 1.57 | EGFR inhibition, apoptosis induction |
3-Methoxy-2-methyl-4H-chromen-4-one (Core) | - | N/A | N/A | Scaffold for hybrid synthesis |
Critically, the 3-methoxy-2-methyl motif enables dual targeting of hormone-dependent (ER+) and triple-negative (EGFR+) breast cancers. Molecular dynamics simulations confirm stable binding with ER-α (binding energy: −9.2 kcal/mol) and EGFR (−8.7 kcal/mol), validating its role as a versatile scaffold for hybrid drug development [2] [8]. This targeted approach addresses the urgent need for agents active against heterogeneous tumor subtypes, positioning 3-Methoxy-2-methyl-4H-chromen-4-one as a privileged structure in modern anticancer design.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7